N-Boc-N-propyl-N-propoxyamine chemical properties
N-Boc-N-propyl-N-propoxyamine chemical properties
This technical guide provides an in-depth analysis of
Technical Monograph: -Boc- -propyl- -propylhydroxylamine
Synthesis, Physicochemical Properties, and Deprotection Strategies
Executive Summary & Chemical Identity
-Boc-This specific scaffold is valuable in drug discovery as a lipophilic isostere of Weinreb amides or as a stable precursor for generating
Chemical Structure & Properties
| Property | Specification |
| IUPAC Name | tert-butyl propyl(propoxy)carbamate |
| Molecular Formula | |
| Molecular Weight | 217.31 g/mol |
| Predicted LogP | ~3.2 (Highly Lipophilic) |
| Physical State | Colorless to pale yellow oil (at RT) |
| Solubility | Soluble in DCM, EtOAc, THF; Insoluble in Water |
| Stability | Stable to aqueous base; Labile to strong acids (TFA, HCl) |
Synthesis Strategy: The Modular Assembly
Constructing the
Protocol A: Sequential Alkylation (The "Stepwise" Route)
This method relies on the differing acidity of the
Step 1: Preparation of
-Boc-hydroxylamine
-
Reagents: Hydroxylamine HCl,
, , Water/Dioxane. -
Mechanism: Nucleophilic attack of
on the carbonyl of Boc-anhydride. -
Causality: We use mild base (
) to neutralize the HCl salt without promoting over-acylation.
Step 2: Selective
-Alkylation
-
Reagents:
-Boc-hydroxylamine, 1-Bromopropane, , DMF, . -
Observation: The
proton ( ~9-10) is more acidic than the carbamate ( ~12-13). Mild base selectively deprotonates the oxygen. -
Self-Validating Check: Monitor TLC. The product (
-Boc- -propylhydroxylamine) will have a higher than the starting material due to loss of the H-bond donor ( ).
Step 3:
-Alkylation (The Critical Step)
-
Reagents:
-Boc- -propylhydroxylamine, 1-Bromopropane, NaH (60% dispersion), DMF, . -
Protocol:
-
Dissolve the
-alkylated intermediate in anhydrous DMF under . -
Cool to
and add NaH carefully (gas evolution: ). -
Stir for 30 min to ensure complete deprotonation of the carbamate nitrogen.
-
Add 1-Bromopropane dropwise.
-
-
Causality: The remaining
is sterically hindered by the Boc group. A stronger base (NaH) and a polar aprotic solvent (DMF) are required to drive the reaction.
Visualization: Synthesis Workflow
Figure 1: Stepwise synthetic pathway ensuring regioselective installation of propyl groups.
Reactivity & Deprotection Profile
The utility of this molecule lies in its ability to release the free
Acid-Mediated Deprotection
The removal of the Boc group generates the secondary amine salt.
-
Reagents: Trifluoroacetic acid (TFA) / Dichloromethane (DCM) (1:1 ratio) or 4M HCl in Dioxane.
-
Mechanism: Protonation of the carbamate carbonyl oxygen
Collapse to carbamic acid + tert-butyl cation Decarboxylation ( loss). -
Scavengers: If the molecule contains electron-rich aromatics, add triethylsilane (TES) to scavenge the tert-butyl cation and prevent Friedel-Crafts alkylation byproducts.
Self-Validating Protocol: TFA Deprotection
-
Setup: Dissolve 1 mmol of substrate in 2 mL DCM.
-
Initiation: Add 2 mL TFA dropwise at
. -
Monitoring: Observe gas evolution (
). -
Endpoint: TLC (usually 1-2 hours). The product will likely be a baseline spot (amine salt) unless treated with base.
-
Workup: Evaporate volatiles. Crucial: The product is the TFA salt. To isolate the free amine, treat with saturated
and extract into ether.
Visualization: Deprotection Mechanism
Figure 2: Mechanistic cascade of acid-catalyzed Boc removal.
Applications in Drug Development
Lipophilic Weinreb Amide Isosteres
While standard Weinreb amides (
-
Solubility: The intermediate requires purification in non-polar solvents (Hexanes/Toluene).
-
Stability: The bulkier propyl groups provide steric shielding around the nitrogen, potentially reducing hydrolysis rates in vivo if the amide bond is the target.
Precursor for Nitroxide Radicals
Oxidation of the deprotected free amine (
-
These radicals are used as spin labels in EPR spectroscopy.
-
They function as radical scavengers in polymer stabilization.
References
-
Boc-Hydroxylamine Synthesis: Carpino, L. A. (1959).[1] O-Acylhydroxylamines.[1][2] I. Synthesis of O-Benzoylhydroxylamine. Journal of the American Chemical Society, 81(4), 955–957. Link
-
Alkylation of Hydroxamic Acids: Coutts, R. T., & Malicky, J. L. (1974). The synthesis of some N-alkoxy-N-alkylcarbamates. Canadian Journal of Chemistry, 52(3), 395-399. Link
-
Weinreb Amide Chemistry: Nahm, S., & Weinreb, S. M. (1981). N-methoxy-N-methylamides as effective acylating agents. Tetrahedron Letters, 22(39), 3815-3818. Link
-
Boc Deprotection Mechanisms: Han, G., Tamaki, M., & Hruby, V. J. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group. The Journal of Peptide Research, 58(4), 338-341. Link
